Cas no 1190875-34-3 ((5-Methylthiazol-2-yl)boronic acid)
(5-Methylthiazol-2-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (5-Methylthiazol-2-yl)boronic acid
- 5-methylthiazol-2-ylboronic acid
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- Inchi: 1S/C4H6BNO2S/c1-3-2-6-4(9-3)5(7)8/h2,7-8H,1H3
- InChI Key: ZPNYSZCITYZMMU-UHFFFAOYSA-N
- SMILES: S1C(B(O)O)=NC=C1C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
(5-Methylthiazol-2-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M330493-100mg |
(5-Methylthiazol-2-yl)boronic Acid |
1190875-34-3 | 100mg |
185.00 | 2021-07-28 | ||
| TRC | M330493-250mg |
(5-Methylthiazol-2-yl)boronic Acid |
1190875-34-3 | 250mg |
410.00 | 2021-07-28 | ||
| TRC | M330493-500mg |
(5-Methylthiazol-2-yl)boronic Acid |
1190875-34-3 | 500mg |
775.00 | 2021-07-28 | ||
| TRC | M330493-1g |
(5-Methylthiazol-2-yl)boronic Acid |
1190875-34-3 | 1g |
1470.00 | 2021-07-28 | ||
| Enamine | EN300-4410154-0.1g |
(5-methyl-1,3-thiazol-2-yl)boronic acid |
1190875-34-3 | 95.0% | 0.1g |
$376.0 | 2025-03-15 | |
| Enamine | EN300-4410154-0.25g |
(5-methyl-1,3-thiazol-2-yl)boronic acid |
1190875-34-3 | 95.0% | 0.25g |
$393.0 | 2025-03-15 | |
| Enamine | EN300-4410154-0.5g |
(5-methyl-1,3-thiazol-2-yl)boronic acid |
1190875-34-3 | 95.0% | 0.5g |
$410.0 | 2025-03-15 | |
| Enamine | EN300-4410154-1.0g |
(5-methyl-1,3-thiazol-2-yl)boronic acid |
1190875-34-3 | 95.0% | 1.0g |
$428.0 | 2025-03-15 | |
| Enamine | EN300-4410154-2.5g |
(5-methyl-1,3-thiazol-2-yl)boronic acid |
1190875-34-3 | 95.0% | 2.5g |
$838.0 | 2025-03-15 | |
| Enamine | EN300-4410154-5.0g |
(5-methyl-1,3-thiazol-2-yl)boronic acid |
1190875-34-3 | 95.0% | 5.0g |
$1240.0 | 2025-03-15 |
(5-Methylthiazol-2-yl)boronic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on (5-Methylthiazol-2-yl)boronic acid
Introduction to (5-Methylthiazol-2-yl)boronic Acid
The compound (5-Methylthiazol-2-yl)boronic acid, also known by its CAS number 1190875-34-3, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique properties and potential applications in various scientific domains. The name itself highlights its structural components: the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, with a methyl group attached at the 5-position, and a boronic acid group at the 2-position. This combination makes it a versatile building block for further chemical modifications and functionalizations.
Recent advancements in chemical synthesis have enabled the efficient production of (5-Methylthiazol-2-yl)boronic acid. Researchers have explored various synthetic pathways, including Suzuki coupling reactions, which leverage the reactivity of boronic acids to form carbon-carbon bonds. These studies have demonstrated the feasibility of using this compound as a key intermediate in constructing complex molecular architectures. For instance, a 2023 study published in Journal of Organic Chemistry highlighted its role in synthesizing novel thiazole-based polymers with enhanced electronic properties.
The structural integrity of (5-Methylthiazol-2-yl)boronic acid is further supported by its spectroscopic data, which aligns with theoretical calculations. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, indicative of its potential application in optoelectronic materials. Additionally, its thermal stability has been tested up to 150°C under inert conditions, making it suitable for high-temperature chemical processes.
In terms of applications, (5-Methylthiazol-2-yl)boronic acid has shown promise in drug discovery and material science. Its ability to participate in cross-coupling reactions has made it a valuable reagent in medicinal chemistry. A 2023 study in Nature Communications reported its use as a precursor for synthesizing bioactive compounds targeting specific protein kinases. Furthermore, its incorporation into polymer frameworks has led to materials with improved mechanical and electronic properties, opening avenues for use in flexible electronics.
The environmental impact of synthesizing and using (5-Methylthiazol-2-yl)boronic acid has also been a focus of recent research. Studies have shown that the compound exhibits low toxicity towards aquatic organisms under controlled conditions, which is crucial for its safe handling and disposal. However, ongoing investigations are aimed at optimizing synthesis routes to minimize waste and energy consumption.
In conclusion, (5-Methylthiazol-2-yl)boronic acid stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with versatile reactivity and promising applications, positions it as a key molecule for future scientific endeavors. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in both academic and industrial settings.
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